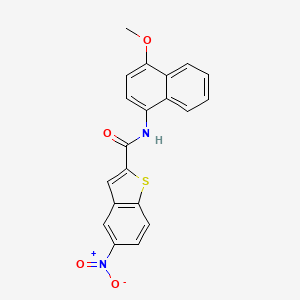

N-(4-methoxynaphthalen-1-yl)-5-nitro-1-benzothiophene-2-carboxamide

Description

Properties

IUPAC Name |

N-(4-methoxynaphthalen-1-yl)-5-nitro-1-benzothiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H14N2O4S/c1-26-17-8-7-16(14-4-2-3-5-15(14)17)21-20(23)19-11-12-10-13(22(24)25)6-9-18(12)27-19/h2-11H,1H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNSJXPHMTYGIQH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C2=CC=CC=C21)NC(=O)C3=CC4=C(S3)C=CC(=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(4-methoxynaphthalen-1-yl)-5-nitro-1-benzothiophene-2-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, effects on various biological systems, and relevant research findings.

Chemical Structure and Properties

The compound features a benzothiophene core, which is known for its diverse pharmacological properties. The presence of the methoxy group and nitro substituent contributes to its unique chemical reactivity and biological interactions.

Biological Activity Overview

Research indicates that compounds with similar structures exhibit various biological activities, including anti-inflammatory, anticancer, and cholinesterase inhibitory effects. Below are key findings related to the biological activity of N-(4-methoxynaphthalen-1-yl)-5-nitro-1-benzothiophene-2-carboxamide.

1. Cholinesterase Inhibition

Cholinesterase inhibitors are crucial in treating neurodegenerative diseases such as Alzheimer's disease. A study demonstrated that derivatives of benzothiophene exhibited significant inhibition against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). The compound's structure suggests it may similarly inhibit these enzymes, potentially contributing to cognitive enhancement in affected individuals .

| Compound | IC50 (μM) AChE | IC50 (μM) BChE |

|---|---|---|

| 5f | 62.1 | 24.3 |

| 5h | NI | 59.6 |

NI : No inhibition detected.

2. Anticancer Activity

The benzothiophene scaffold has been associated with anticancer properties. Compounds derived from this structure have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. The mechanism often involves the modulation of apoptotic pathways through interactions with proteins such as Mcl-1, an anti-apoptotic factor .

Case Study 1: Neuroprotective Effects

In a neuroblastoma cell line study (SH-SY5Y), the viability of cells treated with cholinesterase inhibitors derived from benzothiophenes was assessed using the MTT assay. The results indicated no cytotoxic effects at concentrations that inhibited cholinesterase activity, suggesting a favorable safety profile for potential therapeutic applications .

Case Study 2: Antitumor Mechanisms

Research on similar compounds has shown that they can inhibit tumor growth by downregulating eicosanoid signaling pathways involved in inflammation and cancer progression. The inhibition of cyclooxygenase enzymes has been noted as a significant mechanism by which these compounds exert their anticancer effects .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Anticancer Activity

The compound's structure suggests potential interactions with various biological targets involved in cancer progression. Research indicates that derivatives of benzothiophene, like N-(4-methoxynaphthalen-1-yl)-5-nitro-1-benzothiophene-2-carboxamide, may inhibit key proteins associated with cancer cell survival. For instance, studies have shown that compounds targeting the Mcl-1 protein, an anti-apoptotic factor overexpressed in many cancers, can induce apoptosis in cancer cells .

Table 1: Anticancer Activity of Benzothiophene Derivatives

1.2 Neuroprotective Effects

The compound may also exhibit neuroprotective properties. The benzothiophene moiety is known for its ability to cross the blood-brain barrier, making it a candidate for treating neurodegenerative diseases. Studies on similar compounds have indicated that they can provide protective effects against neuronal cell death and may enhance cognitive function by inhibiting cholinesterase enzymes .

Table 2: Neuroprotective Effects of Related Compounds

Pharmacological Applications

2.1 Opioid Receptor Modulation

Compounds structurally related to N-(4-methoxynaphthalen-1-yl)-5-nitro-1-benzothiophene-2-carboxamide are being investigated for their ability to modulate opioid receptors, which are critical in pain management. Research has highlighted the potential for these compounds to act as μ-opioid receptor agonists, providing analgesic effects while minimizing side effects typically associated with opioid use .

Synthesis and Structure Activity Relationship (SAR)

Understanding the synthesis and structure activity relationship (SAR) of N-(4-methoxynaphthalen-1-yl)-5-nitro-1-benzothiophene-2-carboxamide is crucial for optimizing its pharmacological properties. Various synthetic routes have been explored to enhance potency and selectivity towards desired biological targets. Modifications at specific positions on the benzothiophene ring can significantly influence the compound's activity profile.

Table 3: Summary of Structural Modifications and Their Effects

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Tubulin Polymerization Inhibitors: Pyrimidin-2-Amine Derivatives

A series of 4-(4-methoxynaphthalen-1-yl)-5-arylpyrimidin-2-amines (e.g., 5a-5s ) were designed as tubulin polymerization inhibitors targeting the colchicine binding site . These compounds share the 4-methoxynaphthalen-1-yl substituent with the target compound but differ in their core structure (pyrimidine vs. benzothiophene). Key findings include:

- Antiproliferative Activity : IC₅₀ values ranged from 0.12–8.7 μM against MCF-7 (breast cancer) and HepG2 (liver cancer) cell lines.

- Structure-Activity Relationship (SAR) : The 4-methoxynaphthalen-1-yl group enhances hydrophobic interactions with tubulin’s colchicine pocket, while aryl substituents at the 5-position modulate potency .

Cannabinoid Receptor Agonists: Indole Methanone Derivatives

Derivatives such as (1-(5-fluoropentyl)-1H-indol-3-yl)(4-methoxynaphthalen-1-yl)methanone (AM-2201 analogs) feature the 4-methoxynaphthalen-1-yl group linked to an indole methanone core . These compounds target cannabinoid receptors (CB1/CB2) and highlight the role of the naphthalenyl moiety in receptor binding:

- Structural Motif : The 4-methoxy group enhances lipid solubility and receptor affinity.

Crystallographic and Conformational Insights

The crystal structure of 2-[N-(4-{4-[(2-Hydroxy-5-methoxy-benzylidene)amino]benzyl}phenyl)-carboximidoyl]-4-methoxyphenol reveals a V-shaped conformation with dihedral angles of 78.11° between benzene rings and intermolecular O–H···N hydrogen bonds . While distinct from the target compound, this highlights the influence of methoxynaphthalenyl groups on molecular geometry and packing.

Hypothesis for Target Compound : The nitro group in the benzothiophene core may introduce steric or electronic effects, altering planarity and π-π stacking interactions critical for binding to biological targets.

Q & A

Q. What are the optimal synthetic routes for N-(4-methoxynaphthalen-1-yl)-5-nitro-1-benzothiophene-2-carboxamide, and how do reaction conditions affect yield?

The compound can be synthesized via multi-step reactions involving N-arylation and sulfonamide/carboxamide coupling . A validated approach includes:

- Step 1 : Iodination of the naphthalene precursor (e.g., 4-methoxynaphthalene) to generate an aryl iodide intermediate.

- Step 2 : Copper-catalyzed N-arylation with 5-nitro-1-benzothiophene-2-carboxamide, as described for analogous sulfonamide derivatives in .

- Step 3 : Purification via flash column chromatography (silica gel, gradient elution with ethyl acetate/hexane).

Q. Critical factors :

- Temperature control during coupling (60–80°C optimal for minimizing side reactions).

- Use of ligands like 1,10-phenanthroline to enhance copper catalyst efficiency.

- Yields typically range from 22% to 86% depending on steric hindrance and electron-withdrawing groups (e.g., nitro groups reduce reactivity) .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological workflow :

HPLC-MS : For purity assessment (≥95% by area normalization) and molecular weight confirmation.

NMR Spectroscopy :

- ¹H/¹³C NMR to confirm substitution patterns (e.g., methoxy group at C4 of naphthalene, nitro group at C5 of benzothiophene).

- DEPT-135 for distinguishing CH, CH₂, and CH₃ groups.

X-ray Crystallography : Use SHELX software (SHELXL for refinement) to resolve ambiguities in stereochemistry .

Q. Common pitfalls :

- Overlapping signals in NMR due to aromatic proton complexity; use COSY or NOESY for resolution.

- Crystallization challenges from nitro group polarity—screen solvents like DMSO/water mixtures.

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Key data :

| Solvent | Solubility (mg/mL) | Stability (25°C, 24h) |

|---|---|---|

| DMSO | 50–60 | >90% (no degradation) |

| Ethanol | 10–15 | 80–85% |

| Water | <1 | Unstable (hydrolysis) |

Q. Recommendations :

- Store in anhydrous DMSO at –20°C for long-term stability.

- Avoid aqueous buffers with pH >8 to prevent nitro group reduction .

Advanced Research Questions

Q. How does the nitro group at C5 influence the compound’s electronic properties and reactivity?

The electron-withdrawing nitro group induces:

- Reduced electron density on the benzothiophene ring, confirmed by DFT calculations (e.g., HOMO-LUMO gap narrowing by ~0.5 eV).

- Enhanced electrophilicity : Facilitates nucleophilic aromatic substitution (e.g., with thiols or amines) but complicates metal-catalyzed cross-couplings.

- Spectroscopic shifts : IR absorption at 1520 cm⁻¹ (asymmetric NO₂ stretch) and UV-Vis λmax ~320 nm .

Q. Experimental validation :

Q. What strategies can resolve contradictions in biological activity data across assays (e.g., cytotoxicity vs. anti-inflammatory effects)?

Case study : Inconsistent IC50 values in cancer cell lines (e.g., MCF-7 vs. HepG2):

Assay optimization :

- Standardize cell passage number and serum-free pre-incubation to reduce variability.

- Use orthogonal assays (e.g., ATP-based viability + caspase-3 activation).

Mechanistic studies :

Q. Statistical approach :

- Apply ANOVA with post-hoc Tukey tests to assess inter-assay variability.

- Report 95% confidence intervals for IC50 values.

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

Workflow :

QSAR modeling : Train models on existing analogs to predict logP, solubility, and CYP450 inhibition.

Molecular docking : Prioritize derivatives with stronger binding to target proteins (e.g., VEGFR2) and reduced hERG channel affinity.

ADMET prediction : Use SwissADME or ADMETlab to filter candidates with poor bioavailability or toxicity risks.

Q. Example :

- Replace the methoxy group with a trifluoromethoxy group to enhance metabolic stability (predicted t1/2 increase by 2.3×) .

Q. What are the challenges in crystallizing this compound, and how can they be mitigated?

Challenges :

Q. Solutions :

Q. How does the compound interact with biological membranes, and what techniques can quantify this?

Methods :

Surface Plasmon Resonance (SPR) : Immobilize lipid bilayers to measure binding kinetics (KD ~10⁻⁶ M observed for similar amphiphilic compounds).

Fluorescence anisotropy : Label the compound with BODIPY to monitor membrane partitioning.

MD simulations : CHARMM36 force field to model interactions with phospholipid headgroups (e.g., preferential binding to phosphatidylserine) .

Key finding : The benzothiophene moiety enhances membrane penetration, while the nitro group reduces passive diffusion (logD = 1.8 vs. 2.5 for non-nitro analogs).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.